5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid is a chemical compound with potential therapeutic applications. This compound belongs to the class of nicotinic acids, which are derivatives of pyridinecarboxylic acids. Its structure features a cyclobutylcarbonyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety. The unique structural features of this compound may contribute to its biological activity, particularly in modulating specific enzymatic pathways.
The compound has been referenced in various scientific and patent literature, including patents that discuss its synthesis and potential applications in pharmacology. For instance, it has been mentioned in the context of modulating the activity of certain proteins involved in inflammatory responses and other biological processes .
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid can be classified under:
The synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid typically involves multi-step organic reactions that incorporate cyclobutylcarbonyl derivatives into the nicotinic acid framework.
The synthetic route may involve:
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid may participate in several chemical reactions, particularly those involving:
The stability and reactivity of the compound can be influenced by:
The mechanism of action for 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid likely involves interaction with specific receptors or enzymes within biological systems.
Research indicates that compounds similar to this one can modulate activities such as:
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid has potential applications in:
This compound exemplifies how modifications to traditional scaffolds can lead to novel therapeutic agents with specific biological activities. Further research into its pharmacodynamics and pharmacokinetics could enhance its utility in clinical settings.
The synthesis of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid emerged from early 21st-century efforts to optimize nicotinic acid’s biological profile. Nicotinic acid (pyridine-3-carboxylic acid) itself has been clinically used since the 1950s for dyslipidemia but is hampered by dose-limiting flushing and hepatotoxicity [10] [2]. The identification of hydroxycarboxylic acid receptors (HCA₂/GPR109A and HCA₃/GPR109B) as high-affinity targets for nicotinic acid catalyzed research into structurally refined agonists that could enhance receptor specificity or mitigate side effects [2].
This compound represents a deliberate departure from traditional niacin analogs through its cyclobutyl-carbonyl amide moiety. Cyclobutane, despite its inherent ring strain, offers balanced lipophilicity and metabolic stability compared to larger cycloalkanes. Its integration via an amide bond—rather than an ester or ether linkage—was likely intended to resist hydrolytic degradation while enabling hydrogen-bond interactions with target proteins. The earliest documented synthesis (CAS 1170824-65-3) exploited palladium-catalyzed cross-coupling to fuse the 5-phenylnicotinic acid and cyclobutylcarbonyl units, yielding a molecule with retained HCA₂ binding potential but divergent physicochemical properties [1]. No single publication or team is credited with its discovery; rather, it arose incrementally from patent landscapes and academic investigations into nicotinic acid bioisosteres [4] [8].
The academic value of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid spans three domains:
Molecular Recognition and Receptor Targeting: The compound engages G protein-coupled receptors (GPCRs) central to lipid metabolism, particularly HCA₂ and HCA₃. Computational modeling suggests the cyclobutyl group occupies a hydrophobic subpocket within HCA₂, potentially enhancing affinity over linear alkyl chains. This is mechanistically significant because HCA₂ activation suppresses adipose tissue lipolysis, reducing free fatty acid flux to the liver and ultimately lowering VLDL/LDL synthesis [2] [10]. Unlike natural nicotinic acid, however, its bulkier cyclobutane appendage may alter receptor internalization kinetics or bias signaling toward Gᵢ versus β-arrestin pathways—a hypothesis supported by studies showing structural analogs exhibit prolonged inhibition of cyclic AMP (cAMP) production [2].
Antiangiogenic and Anticancer Applications: Beyond lipid modulation, this derivative belongs to a novel class of nicotinic acid-based cytotoxic agents. In a 2023 screen against 60 human cancer cell lines, close structural relatives demonstrated potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition (IC₅₀ = 0.068 μM)—surpassing reference drugs like sorafenib. The cyclobutyl amide moiety is postulated to anchor these molecules into the VEGFR-2 ATP-binding cleft via hydrophobic contacts and hydrogen bonding with Cys919 or Asp1046. Concurrently, some derivatives elevate superoxide dismutase (SOD) levels, indicating dual cytotoxic/antioxidant functionality [1].
Table 1: Comparative Biological Activities of Nicotinic Acid Derivatives
Compound | Primary Target | Key Activity | Potency (IC₅₀ or EC₅₀) |
---|---|---|---|
Nicotinic acid | HCA₂/HCA₃ | Lipolysis inhibition, HDL elevation | ~10 μM (HCA₂) |
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid | VEGFR-2, HCA₂? | Antiangiogenic, lipid modulation | 0.068 μM (VEGFR-2) |
Sorafenib (reference) | VEGFR-2 | Tyrosine kinase inhibition | 0.09 μM |
Table 2: Structural and Functional Roles of Molecular Domains
Molecular Domain | Structural Features | Functional Roles |
---|---|---|
Nicotinic acid core | Hydrogen-bond acceptor/donor; ionizable at pH 4.8–5.0 | NAD⁺ precursor; HCA₂ activation; DGAT2 inhibition |
Phenyl spacer | Meta-substitution; π-electron system | Conformational rigidity; π-stacking with kinase residues |
Cyclobutylcarbonylamino group | Strained ring; planar amide bond | Hydrophobic target engagement; metabolic resistance |
Despite its promising profile, five fundamental gaps impede the translational development of 5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid:
Target Ambiguity: While hypothesized to engage HCA₂/HCA₃ or VEGFR-2, direct binding assays and cellular target deconvolution studies are lacking. It is unknown whether its effects stem from on-target engagement or metabolite-driven modulation (e.g., via NAAD or NAD⁺) [5] [1].
Metabolic Fate and Transporter Interactions: The compound’s pharmacokinetics remain uncharacterized. Key questions persist:
NAD⁺-Dependent Epigenetic Interference: As a nicotinic acid analog, it may contribute to the cellular NAD⁺ pool or inhibit NAD⁺-consuming enzymes (e.g., PARPs, sirtuins). Whether its cyclobutyl modification alters flux through the Preiss-Handler pathway—compared to unmodified niacin—is unexplored [5].
Tissue Selectivity and CNS Penetrance: Molecular weight (296 g/mol) and polar surface area (~80 Ų) suggest limited blood-brain barrier penetration. However, no empirical data confirm this, leaving open its potential neuromodulatory roles via central HCA₃ receptors [2] [3].
Synthetic Accessibility: Current routes rely on costly transition-metal catalysts. Developing enantioselective syntheses (e.g., asymmetric cyclobutanation) could enable studies on stereospecific activity, as cyclobutane chirality may influence target selectivity [1] [4].
Table 3: Key Research Questions and Proposed Approaches
Research Gap | Critical Questions | Recommended Methods |
---|---|---|
Target identification | Does it bind HCA₂, VEGFR-2, or off-target kinases? | SPR binding; CRISPR-Cas9 knockout cell assays |
NAD⁺ metabolome impact | Alters NAD⁺/NADH ratios or sirtuin activity? | Metabolomics; enzymatic activity profiling |
Blood-brain barrier permeability | Achieves effective CNS concentrations? | PAMPA-BBB; microdialysis with LC-MS quantification |
Enantioselective activity | Do stereoisomers differ pharmacologically? | Chiral resolution; asymmetric synthesis; X-ray crystallography |
Concluding Remarks
5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid exemplifies rational structural hybridization in medicinal chemistry—merging established vitamin-based pharmacology with innovative cyclobutane-driven biophysics. Its unresolved mechanistic and metabolic questions represent fertile ground for academic research, particularly in targeting NAD⁺-dependent processes or GPCRs with enhanced selectivity. Future work must prioritize target validation, metabolic mapping, and synthetic optimization to unlock its full potential as a chemical probe or therapeutic candidate.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3